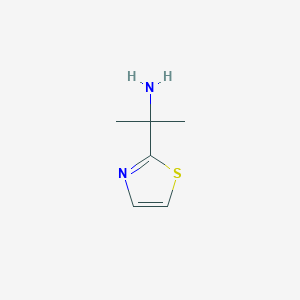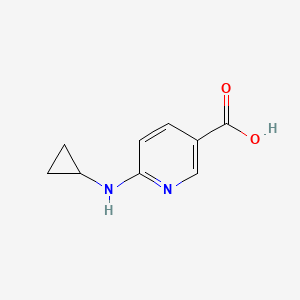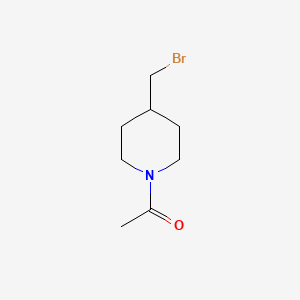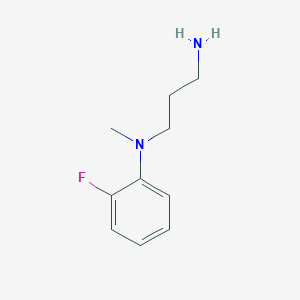
N-(3-aminopropyl)-2-fluoro-N-methylaniline
説明
Amines like “N-(3-aminopropyl)-2-fluoro-N-methylaniline” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition reactions . For instance, N-(3-aminopropyl)imidazole-based poly(ionic liquid) was synthesized through the modification of poly(styrene-co-maleic anhydride) composites .Molecular Structure Analysis
The molecular structure of a compound like “N-(3-aminopropyl)-2-fluoro-N-methylaniline” would likely involve a benzene ring (from the aniline part), a fluorine atom attached to the benzene ring, and a 3-aminopropyl group attached to the nitrogen of the aniline .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis
Amines generally have high boiling points due to intermolecular hydrogen bonding . They are often soluble in organic solvents and can exhibit basicity due to the presence of a lone pair of electrons on the nitrogen atom .科学的研究の応用
1. Microsomal Metabolism
A study on the rat liver microsomal metabolism of 2-fluoro-4-methylaniline, closely related to N-(3-aminopropyl)-2-fluoro-N-methylaniline, revealed insights into its metabolic pathways. The metabolites identified included products from side-chain C-hydroxylation, N-hydroxylation, and formation of secondary amines, demonstrating the compound's complex interaction with biological systems (Boeren et al., 1992).
2. Nucleophilic Displacement Reactions
Research on the kinetics of reactions of substituted α-halogenopyridines with N-methylaniline, a component of N-(3-aminopropyl)-2-fluoro-N-methylaniline, showed the influence of basic catalysts in such chemical processes. This study provides insights into the chemical behavior of N-methylaniline in various solvents, which is crucial for understanding the broader applications of N-(3-aminopropyl)-2-fluoro-N-methylaniline (Brewis et al., 1974).
3. Catalysis in Chemical Reactions
A fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex study demonstrated the application of fluoro-functionalized compounds in catalyzing formylation and methylation of amines. This study indicates the potential use of N-(3-aminopropyl)-2-fluoro-N-methylaniline in similar catalytic processes, leveraging its fluoro-functionalized structure (Yang et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(8-4-7-12)10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWCROAQADYWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-2-fluoro-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




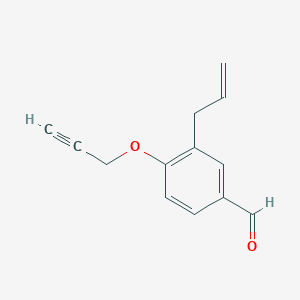
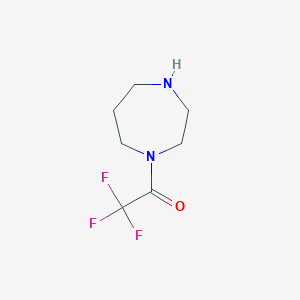
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)

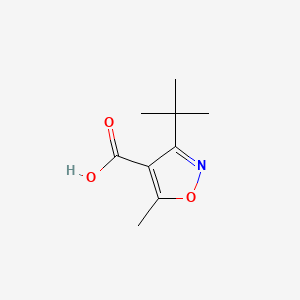
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
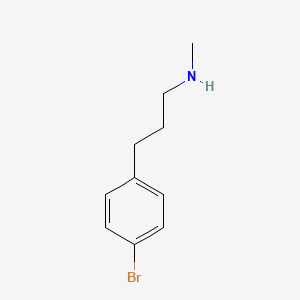

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
